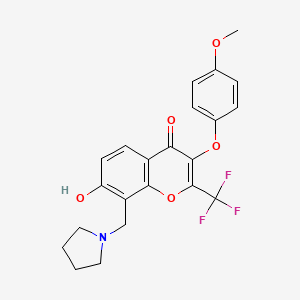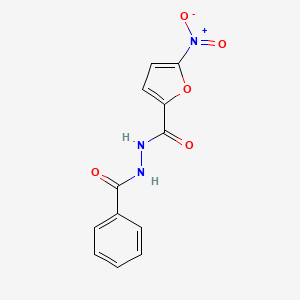![molecular formula C25H15FO6 B3916436 3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) CAS No. 6160-02-7](/img/structure/B3916436.png)
3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
Descripción general
Descripción
3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), commonly known as FC, is a synthetic compound that belongs to the class of flavonoids. FC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of FC involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. FC has been shown to inhibit the activity of enzymes such as topoisomerase, tyrosinase, and phosphodiesterase, which are involved in various cellular processes. FC also interacts with receptors such as estrogen receptor and cannabinoid receptor, which are implicated in the regulation of cell growth and inflammation. Furthermore, FC modulates various signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
FC exhibits various biochemical and physiological effects, which are dependent on its concentration and duration of exposure. At low concentrations, FC exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. At higher concentrations, FC induces apoptosis and cell cycle arrest by activating various signaling pathways. FC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, FC has been shown to modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FC has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. FC can be easily synthesized in large quantities and stored for long periods without degradation. FC also exhibits low toxicity, making it suitable for in vitro and in vivo experiments. However, FC has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. FC also exhibits some variability in its biological effects, which may be attributed to its concentration and duration of exposure.
Direcciones Futuras
FC has several potential future directions, including its development as a therapeutic agent for various diseases. FC can be further optimized by modifying its chemical structure to improve its solubility, bioavailability, and efficacy. FC can also be used as a lead compound for the development of novel drugs targeting various molecular targets. Furthermore, FC can be used as a tool compound for the elucidation of various cellular processes, including apoptosis, cell cycle regulation, and inflammation.
Aplicaciones Científicas De Investigación
FC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. FC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorders, FC has been shown to protect against oxidative stress and neuroinflammation, which are the key factors in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWCXLIAEWMGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715657 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-02-7 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)

![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916386.png)

![3-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916395.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3916427.png)

![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)